
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione is a heterocyclic compound that belongs to the class of pyridazines. This compound is characterized by a pyridazine ring with a thione group at the third position, a methyl group at the fifth position, and an isopropyl group at the second position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a hydrazine derivative with a suitable diketone or ketoester, followed by the introduction of sulfur to form the thione group. The reaction conditions often require the use of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization and thione formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: Electrophilic substitution reactions can occur at the methyl or isopropyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.
類似化合物との比較
Similar Compounds
5-Methyl-2-(propan-2-yl)phenol: A phenolic compound with similar substituents but different core structure.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: A compound with a cyclohexyl ring and similar substituents.
Uniqueness
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione is unique due to its pyridazine core and thione group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C8H12N2S |
|---|---|
分子量 |
168.26 g/mol |
IUPAC名 |
5-methyl-2-propan-2-ylpyridazine-3-thione |
InChI |
InChI=1S/C8H12N2S/c1-6(2)10-8(11)4-7(3)5-9-10/h4-6H,1-3H3 |
InChIキー |
YDUGZHVSOZEYEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=S)N(N=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


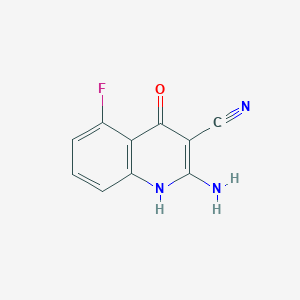
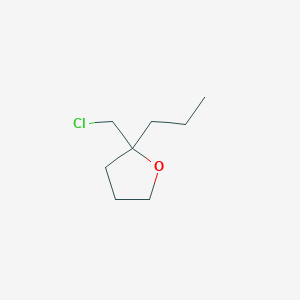
![(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13194829.png)
![2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
![tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)

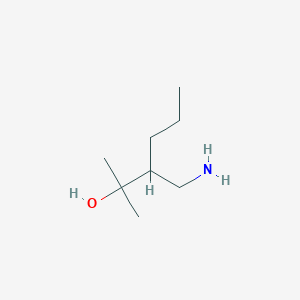
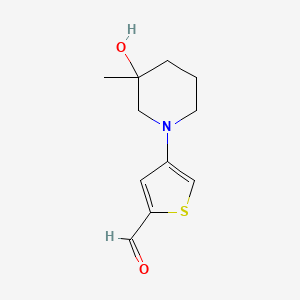
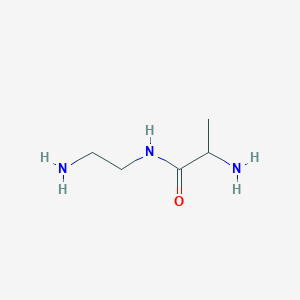


![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine](/img/structure/B13194894.png)
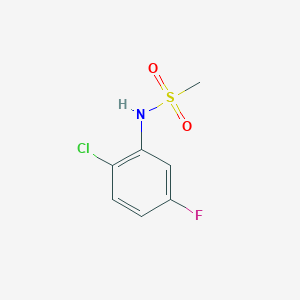
![2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile](/img/structure/B13194898.png)
